Welcome to the BenchChem Online Store!
molecular formula C9H11ClO2 B2465732 (4-Chloro-2-ethoxyphenyl)methanol CAS No. 869088-31-3

(4-Chloro-2-ethoxyphenyl)methanol

Cat. No. B2465732
M. Wt: 186.64
InChI Key: GUVYDEWBAVPGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615648B2

Procedure details

To a stirred suspension of lithium aluminum hydride (4.12 g, 0.108 mol) in dry tetrahydrofuran under an atmosphere of nitrogen cooled to 5° C. is added a solution of ethyl 4-chloro-2-ethoxybenzoate (12.4 g, 54.24 mmol) in dry tetrahydrofuran (20 ml) dropwise over 15 min. The suspension is stirred at room temperature overnight then cooled to 0° C. and water (4.12 ml), aq. 15% sodium hydroxide (4.12 ml) and water (12.4 ml) added dropwise. The resulting suspension is filtered through celite and washed with ethyl acetate. Evaporate to give a colourless oil that crystallises on standing, triturate with iso-hexane and filter to give 4-chloro-2-ethoxybenzyl alcohol as a colourless solid.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 4-chloro-2-ethoxybenzoate
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.12 mL
Type
reactant
Reaction Step Three
Quantity
4.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[C:10]([O:19][CH2:20][CH3:21])[CH:9]=1.O.[OH-].[Na+]>O1CCCC1>[Cl:7][C:8]1[CH:18]=[CH:17][C:11]([CH2:12][OH:13])=[C:10]([O:19][CH2:20][CH3:21])[CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl 4-chloro-2-ethoxybenzoate
Quantity
12.4 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OCC)C=C1)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.12 mL
Type
reactant
Smiles
O
Name
Quantity
4.12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporate
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
CUSTOM
Type
CUSTOM
Details
that crystallises
CUSTOM
Type
CUSTOM
Details
triturate with iso-hexane
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(CO)C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.